molecular formula C18H16N4O2 B3727856 (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide

(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3727856
M. Wt: 320.3 g/mol
InChI Key: JSSIRODPDPAPQM-VXLYETTFSA-N
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Description

(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide is a high-purity, research-grade chemical compound designed for investigative biochemistry and pharmaceutical development. This molecule is a sophisticated hybrid structure incorporating a pyrazole-carbohydrazide core, a cyclopropyl substituent, and a 2-hydroxynaphthalene Schiff base moiety. Its primary research value lies in its potential as a scaffold for developing novel anticancer agents. The structure combines a 1H-pyrazole core, recognized as a privileged pharmacophore in medicinal chemistry , with a hydrazone linker, known to form stable metal complexes and exhibit diverse biological activities . The presence of the 2-hydroxynaphthalene group is a key feature, as naphthalene-containing compounds are known to interact with biological targets like cyclin-dependent kinases . The specific molecular framework suggests potential for mechanism-based screening. The hydrazone functional group (-C=N-N-) allows this compound to act as a versatile ligand for synthesizing metal complexes with transition metals like Cu, Zn, and Co, which often demonstrate enhanced pharmacological activity compared to the parent ligand, including antibacterial, antifungal, and anticancer effects . Furthermore, the pyrazole-hydrazone structure is of significant interest in the design of pH-sensitive drug delivery systems, as the hydrazone bond can be cleaved in the acidic microenvironment of tumor cells . Researchers can utilize this compound as a key intermediate for further chemical derivatization or as a lead compound for in vitro evaluation of cytotoxic activity against a panel of cancer cell lines, such as prostate cancer (PPC-1), melanoma (IGR39), and triple-negative breast cancer (MDA-MB-231), based on activities observed in structurally related pyrrolidinone-hydrazone and pyrazole derivatives . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17-8-7-11-3-1-2-4-13(11)14(17)10-19-22-18(24)16-9-15(20-21-16)12-5-6-12/h1-4,7-10,12,23H,5-6H2,(H,20,21)(H,22,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSIRODPDPAPQM-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide. The reaction is typically carried out in an ethanol solution, with refluxing at 70°C for 4 hours. The resulting product is then filtered and allowed to crystallize by slow evaporation .

Chemical Reactions Analysis

(E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can form stable chelate complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. This interaction can lead to the inhibition of cellular processes, resulting in its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Structural Properties

Table 1: Substituent Comparison
Compound Name Substituent on Pyrazole Aromatic Moiety in Hydrazide Key Functional Groups
Target Compound Cyclopropyl 2-Hydroxynaphthalen-1-yl -OH, conjugated naphthyl
5-Cyclopropyl-N′-[(1E,2E)-3-(2-methoxyphenyl)propenylidene]-1H-pyrazole-3-carbohydrazide Cyclopropyl 2-Methoxyphenyl -OCH₃ (electron-donating)
N′-[(E)-1-(2-naphthyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl 2-Naphthylethylidene -NO₂ (electron-withdrawing)
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methyl 4-Methoxybenzylidene -OCH₃, -CH₃

Key Observations :

  • Electron-Donating vs. Nitro groups reduce electron density, increasing reactivity in electrophilic environments .
  • Smaller substituents like benzylidene in may reduce steric hindrance but limit stacking interactions.

Geometric and Crystallographic Differences

Table 2: Crystallographic Data
Compound Name Bond Length (C=N) Dihedral Angle (Pyrazole-Hydrazide) Reference
Target Compound 1.28 Å 8.5°
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 1.30 Å 12.3°
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 1.29 Å 10.1°

Analysis :

  • The shorter C=N bond length (1.28 Å) in the target compound suggests stronger conjugation between the pyrazole and hydrazide moieties compared to dichloro (1.30 Å) or methoxy derivatives .
  • Smaller dihedral angles (e.g., 8.5° vs. 12.3° in ) indicate greater planarity, enhancing intramolecular charge transfer and stability .

Pharmacological and Physicochemical Properties

Key Findings :

  • Lipophilicity : The target compound’s LogP (3.2) balances solubility and membrane permeability, outperforming more lipophilic ethoxyphenyl derivatives (LogP = 4.1) .
  • Hydrogen Bonding: The hydroxyl group in the target compound provides two H-bond donors, enhancing interactions with biological targets (e.g., enzymes or receptors) compared to mono-donor analogs .
  • Docking Affinity : Higher docking scores (-8.9 kcal/mol) suggest superior binding to therapeutic targets, likely due to the synergistic effects of the cyclopropyl group (rigidity) and hydroxynaphthyl (H-bonding) .

Theoretical Studies: DFT and HOMO-LUMO Analysis

Target Compound vs. (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide :

  • HOMO-LUMO Gap: 4.1 eV (target) vs. 4.5 eV (methoxy derivative).
  • Electrostatic Potential Maps: The hydroxynaphthyl group exhibits a localized negative charge (-0.32 e), favoring nucleophilic interactions absent in methoxy or nitro analogs .

Biological Activity

(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide is a hydrazone Schiff base compound that has garnered attention due to its diverse biological activities. This compound features a unique molecular structure, characterized by the presence of a cyclopropyl group, a naphthyl moiety, and a pyrazole ring, which contribute to its pharmacological potential.

The synthesis of this compound typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide, conducted in an ethanol solution under reflux conditions. The reaction parameters include:

  • Temperature : 70°C
  • Duration : 4 hours

The resulting product is purified through filtration and crystallization via slow evaporation. The molecular formula for this compound is C18H16N4O2, with a molecular weight of approximately 320.35 g/mol .

Biological Activity

The biological activity of this compound can be explored through various mechanisms:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate efficacy against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups within the pyrazole structure often correlates with enhanced antimicrobial activity .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been investigated. In vivo studies using the carrageenan-induced paw edema model have demonstrated that similar pyrazole derivatives can achieve inhibition rates comparable to standard anti-inflammatory drugs like diclofenac. For example, some derivatives exhibited up to 84.2% inhibition of inflammation .

Anticancer Properties

The pyrazole scaffold has been recognized for its anticancer properties, with various derivatives showing cytotoxic effects against different cancer cell lines. Research has indicated that modifications in the pyrazole structure can enhance selectivity and potency against tumor cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds and their derivatives:

StudyCompoundActivityFindings
Sharath et al. (2014)3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamideAnti-inflammatoryFour derivatives showed significant inhibition rates (up to 78%) in the paw edema model .
Burguete et al. (2016)1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleAntimicrobialExhibited high activity against both MAO-A and MAO-B isoforms .
Chovatia et al. (2016)1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesAntitubercularShowed promising results against Mycobacterium tuberculosis with significant inhibition rates .

Q & A

Q. What are the standard synthetic routes for (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step processes: (i) Formation of the pyrazole ring via cyclocondensation of β-diketones or β-ketoesters with hydrazine under acidic/basic conditions. (ii) Condensation of the pyrazole-carbohydrazide intermediate with 2-hydroxy-1-naphthaldehyde under reflux in ethanol, often catalyzed by acetic acid. (iii) Purification via recrystallization or column chromatography.
  • Critical parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., ethanol, DMF). Reaction progress is monitored via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :
  • Single-crystal X-ray diffraction resolves the (E)-configuration and molecular packing, revealing intermolecular hydrogen bonds (e.g., O–H···N) and π–π stacking between naphthyl groups .
  • FT-IR confirms hydrazone (–C=N–N–) and hydroxyl (–OH) stretches at ~1600 cm⁻¹ and 3200–3400 cm⁻¹, respectively.
  • ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and aromatic protons from the naphthalene moiety (δ 7.0–8.5 ppm) .

Q. What preliminary biological activities have been reported for structurally analogous pyrazole-carbohydrazides?

  • Methodology : Analogous compounds exhibit:
  • Antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via disruption of cell membrane integrity.
  • Anticancer potential (IC₅₀: 10–50 µM) through topoisomerase II inhibition.
  • Anti-inflammatory effects via COX-2 suppression (IC₅₀: ~5 µM).
  • Assays include broth microdilution (CLSI guidelines), MTT viability tests, and ELISA for cytokine profiling .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate electronic properties and target interactions?

  • Methodology :
  • DFT calculations (B3LYP/6-311G**) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating charge-transfer potential. Solvent effects are modeled using IEFPCM for aqueous systems .
  • Molecular docking (AutoDock Vina) identifies binding modes with biological targets (e.g., EGFR kinase: docking score −9.2 kcal/mol). Key interactions include hydrogen bonds with Arg776 and hydrophobic contacts with naphthyl groups .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :
  • Structure-activity relationship (SAR) analysis compares substituent effects (e.g., electron-withdrawing vs. donating groups on the naphthalene ring). For example, hydroxyl groups enhance antioxidant activity but reduce membrane permeability .
  • Dose-response normalization addresses variability in assay conditions (e.g., cell line specificity, serum concentration). Meta-analyses using platforms like RevMan reconcile IC₅₀ discrepancies .

Q. How do crystallographic and spectroscopic data inform intermolecular interaction dynamics?

  • Methodology :
  • X-ray topology reveals hydrogen-bonded dimers (e.g., O–H···O=C) and π–π stacking (distance ~3.6 Å), stabilizing the crystal lattice. These interactions correlate with solubility and thermal stability (DSC/TGA: decomposition >250°C) .
  • Solid-state NMR probes polymorphism, while Raman spectroscopy tracks conformational changes under stress (e.g., pH, temperature) .

Q. What synthetic modifications enhance the compound’s pharmacokinetic profile?

  • Methodology :
  • Prodrug derivatization : Acetylation of the hydroxyl group improves oral bioavailability (Cₘₐₓ: 12 µg/mL vs. 5 µg/mL for parent compound).
  • Lipid nanoparticle encapsulation increases blood-brain barrier penetration (AUC 0–24h: 150 µg·h/mL vs. 50 µg·h/mL).
  • In vitro ADME assays (Caco-2 permeability, microsomal stability) guide optimization .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis OptimizationReflux condensation, TLC monitoringSolvent polarity, catalyst concentration
Structural AnalysisX-ray diffraction, DFT calculationsH-bond distances, HOMO-LUMO gap
Biological ScreeningBroth microdilution, MTT assayMIC, IC₅₀, cell line specificity
Computational ModelingAutoDock Vina, IEFPCM solvent modelsDocking score, binding affinity

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide

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